molecular formula C11H8ClFN2 B2909213 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine CAS No. 1537572-82-9

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine

Cat. No.: B2909213
CAS No.: 1537572-82-9
M. Wt: 222.65
InChI Key: STUXSHPRCVCWBQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine (CAS 1537572-82-9) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C11H8ClFN2 and a molecular weight of 222.65, serves as a versatile synthetic intermediate . The presence of chlorine at the 2-position of the pyrimidine ring makes it a key precursor for further functionalization through substitution reactions, enabling the construction of more complex molecules . This compound is part of a class of chlorinated heterocycles that are fundamental in the development of potential pharmacologically active agents. Chlorinated compounds represent a vital family in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring their importance in treating various diseases . As a building block, researchers utilize this chemical to develop new substances for testing in therapeutic areas such as oncology, central nervous system disorders, and anti-infective research. Its specific structure, featuring a 2-fluorophenyl substituent, can be engineered to influence the molecule's electronic properties, binding affinity, and metabolic stability during the drug discovery process. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; this compound may cause harm if swallowed, cause skin and eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-chloro-4-(2-fluorophenyl)-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-6-14-11(12)15-10(7)8-4-2-3-5-9(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXSHPRCVCWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine typically involves the use of pyrimidine derivatives and appropriate halogenating agents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using chlorinating and fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and reported biological activities of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine and related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity Key References
This compound 2-Cl, 4-(2-F-C6H4), 5-CH3 236.68 Antitumor (theoretical)
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 4-Br-C6H4, 2-Cl, 5-F, 6-CH3 301.54 Not reported
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine 4-(3-F-OC6H4), 2-Cl, 5-CH3 238.65 Not reported
4-Chloro-5-fluoro-2-methoxypyrimidine 4-Cl, 5-F, 2-OCH3 162.55 Intermediate in drug synthesis
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Complex substitutions at C4, C5, C6 483.56 Antibacterial, antifungal

Impact of Substituent Position and Identity

  • Halogen Effects: The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic attacks in biological systems. In contrast, 4-Chloro-5-fluoro-2-methoxypyrimidine (MW 162.55) lacks an aromatic phenyl group, reducing steric hindrance but limiting π-π stacking interactions .
  • Aromatic Group Variations: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and metabolic stability. Replacing it with a 3-fluorophenoxy group (as in 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine) introduces an oxygen linker, altering conformation and hydrogen-bonding capacity . N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (MW 483.56) demonstrates that additional aromatic amines at C5 enhance antibacterial activity, likely through membrane disruption .
  • Methyl vs. Methoxy Groups :

    • Methyl groups (e.g., at C5 in the target compound) improve lipophilicity, aiding blood-brain barrier penetration. Methoxy groups (e.g., in 4-Chloro-5-fluoro-2-methoxypyrimidine) increase solubility but may reduce bioavailability due to higher polarity .

Crystallographic and Conformational Insights

  • Dihedral Angles and Stability: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) influence molecular planarity and packing efficiency. Intramolecular N–H⋯N hydrogen bonds stabilize the conformation . The absence of hydrogen bonding in 4-Chloro-5-fluoro-2-methoxypyrimidine results in weaker crystal cohesion, as seen in its lower melting point compared to analogs with amine groups .

Biological Activity

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological potential.

  • Molecular Formula : C11H9ClF N3
  • Molecular Weight : 225.66 g/mol
  • CAS Number : 1537572-82-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrimidine Ring : The initial step includes the condensation of appropriate aldehydes and urea derivatives.
  • Chlorination : Chlorination can be performed using reagents like thionyl chloride to introduce the chlorine atom at position 2.
  • Fluorination : The introduction of the fluorophenyl group can be achieved via nucleophilic aromatic substitution.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances anti-inflammatory activity by stabilizing the compound's interaction with COX enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cell lines. In vitro studies reported promising results:

Cell LineIC50 (μM)Reference
A549 (lung cancer)5.9 ± 1.7
SW-480 (colorectal cancer)2.3 ± 0.91
MCF-7 (breast cancer)5.65 ± 2.33

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inhibiting tumor growth.

Case Studies

  • In Vivo Studies on Anti-inflammatory Effects :
    • A carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with derivatives similar to this compound, showcasing its potential therapeutic application in inflammatory diseases.
  • Antitumor Efficacy in Animal Models :
    • In studies involving xenograft models, compounds related to this pyrimidine derivative exhibited notable tumor suppression rates compared to control groups, indicating their potential as anticancer agents.

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